N-(4,4-dimethyl-5H-1,3-thiazol-2-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,4-dimethyl-5H-1,3-thiazol-2-yl)-N-methylacetamide is a chemical compound known for its unique structure and properties It contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-dimethyl-5H-1,3-thiazol-2-yl)-N-methylacetamide typically involves the reaction of 4,4-dimethylthiazole with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 4,4-dimethylthiazole, methylamine, and acetic anhydride.
Reaction Conditions: The reaction is usually conducted at a temperature range of 50-70°C.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-dimethyl-5H-1,3-thiazol-2-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4,4-dimethyl-5H-1,3-thiazol-2-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4,4-dimethyl-5H-1,3-thiazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)phenylamine: Shares a similar thiazole ring structure but differs in the substituents attached to the ring.
N-[4-[(E)-2-(4,4-dimethyl-5H-1,3-thiazol-2-yl)ethenyl]phenyl]acetamide: Another compound with a thiazole ring, used in different applications.
Uniqueness
N-(4,4-dimethyl-5H-1,3-thiazol-2-yl)-N-methylacetamide is unique due to its specific combination of a thiazole ring and an acetamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H14N2OS |
---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
N-(4,4-dimethyl-5H-1,3-thiazol-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C8H14N2OS/c1-6(11)10(4)7-9-8(2,3)5-12-7/h5H2,1-4H3 |
InChI Key |
JAKVZUUWIDIFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=NC(CS1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.